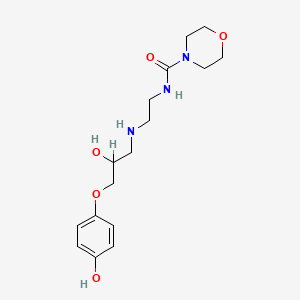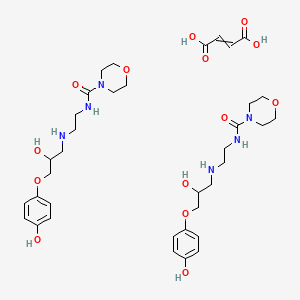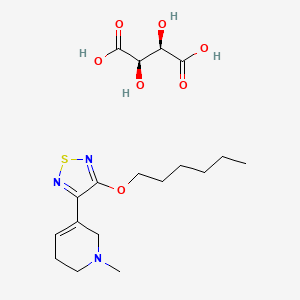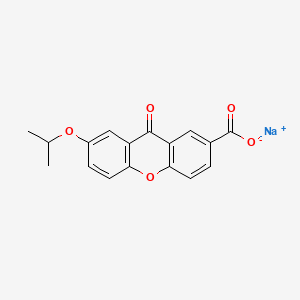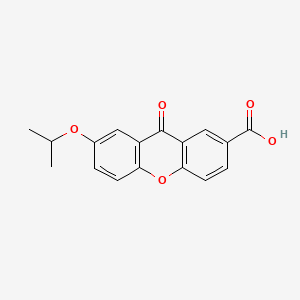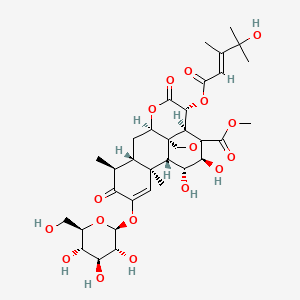
Yadanzioside C
Overview
Description
Yadanzioside C is a quassinoid glucoside found in the seeds of Brucea amarissima . It has a molecular weight of 726.72 and a formula of C34H46O17 .
Molecular Structure Analysis
The molecular structure of Yadanzioside C is complex, with a formula of C34H46O17 . The SMILES representation of its structure is also provided .Physical And Chemical Properties Analysis
Yadanzioside C has a molecular weight of 726.72 and a formula of C34H46O17 . It’s recommended to be stored at -20°C for 3 years or at 4°C for 2 years in powder form .Scientific Research Applications
Antileukemic Activity
Yadanzioside C, along with other glycosides like yadanziosides A, B, D, E, G, and H, isolated from Brucea javanica, has shown potential antileukemic activity. These glycosides, characterized by their bitter taste, exhibit properties that could be significant in the treatment of leukemia (Sakaki et al., 1985).
Antitumor Properties
Studies have revealed that the aglycone of yadanzioside C demonstrates significant antitumor activity. Particularly, this compound shows efficacy against murine P388 lymphocytic leukemia, which suggests its potential use in cancer treatment (Sakaki et al., 1986). Additionally, research on yadanzioside M and P from Brucea antidysenterica also points towards their role in antitumor activities (Okano et al., 1989).
Anti-viral Effects
The quassinoids from Brucea javanica, including yadanzioside C, have shown potent anti-tobacco mosaic virus (TMV) activity. This indicates a possible role for these compounds in the development of antiviral agents (Yan et al., 2010).
Inhibition of Inflammation
Compounds isolated from Brucea javanica, such as yadanzioside C, have exhibited inhibitory effects on nitric oxide production in cells, indicating their potential anti-inflammatory properties (Liu et al., 2009).
Cytotoxic Effects
Yadanzioside C and related compounds have shown cytotoxic effects on various tumor cell lines, which underscores their potential use in cancer therapy (Liu et al., 2011).
properties
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEZNQMKHRGGTI-WLSWEETJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6436227 | |
CAS RN |
95258-16-5 | |
| Record name | Yadanzioside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-](/img/structure/B1682269.png)
![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)
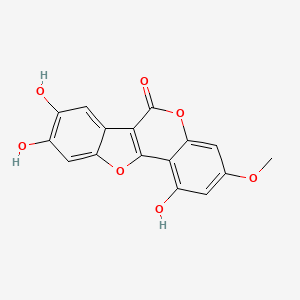
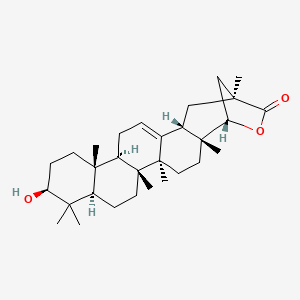
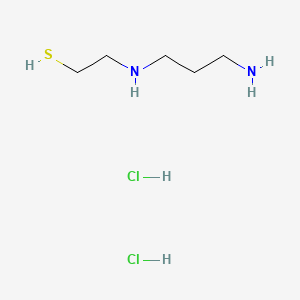
![ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium](/img/structure/B1682279.png)
